3-Bromo-4-iodo-5-methoxyaniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7BrINO |
|---|---|
Molecular Weight |
327.94 g/mol |
IUPAC Name |
3-bromo-4-iodo-5-methoxyaniline |
InChI |
InChI=1S/C7H7BrINO/c1-11-6-3-4(10)2-5(8)7(6)9/h2-3H,10H2,1H3 |
InChI Key |
RHOFBGCGAAEMKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)N)Br)I |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 4 Iodo 5 Methoxyaniline and Its Advanced Precursors
Retrosynthetic Analysis and Key Intermediate Identification for 3-Bromo-4-iodo-5-methoxyaniline
A retrosynthetic analysis of this compound reveals several potential disconnection points. The carbon-iodine and carbon-bromine bonds are prime candidates for disconnection via electrophilic halogenation reactions. The final substitution pattern—an aniline (B41778) with substituents at the 3, 4, and 5 positions—suggests that the regiochemical outcome of each synthetic step is paramount.
The most logical disconnections are the removal of the iodo and bromo groups. Given the relative reactivity of halogens in electrophilic aromatic substitution, with bromine being more reactive than iodine, the final step in a forward synthesis would likely be the introduction of the less reactive halogen, iodine. This points to 3-bromo-5-methoxyaniline (B176949) as a key advanced intermediate.
Analyzing the directing effects within this key intermediate is crucial. The amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups are powerful ortho-, para-directing activators. In 3-bromo-5-methoxyaniline, the position para to the strongly activating amino group is C4. This same position is also ortho to the methoxy group, making it highly susceptible to electrophilic attack. Therefore, the iodination of 3-bromo-5-methoxyaniline is predicted to be highly regioselective, yielding the desired this compound.
Further retrosynthetic disconnection of 3-bromo-5-methoxyaniline suggests a precursor such as 3-methoxy-5-nitroaniline, where the second amino group can be converted into a bromo substituent via a Sandmeyer reaction, followed by reduction of the nitro group. This multi-step approach highlights the need to orchestrate a sequence of reactions to achieve the precise substitution pattern required.
Direct Halogenation Approaches to the this compound Core
Direct halogenation of aniline and its derivatives is a fundamental method for introducing halogen atoms onto an aromatic ring. However, the high activation provided by the amino group often leads to challenges such as polysubstitution and lack of regioselectivity. byjus.com
Electrophilic Aromatic Bromination Strategies for Substituted Aniline Scaffolds
The amino group is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. byjus.com Direct bromination of aniline with bromine water, for instance, readily produces 2,4,6-tribromoaniline. byjus.com To achieve selective monobromination, the reactivity of the aniline must be moderated. A common strategy is the acetylation of the amino group to form an acetanilide. The resulting acetamido group is still an ortho-, para-director but is less activating than a free amino group, allowing for more controlled reactions.
In the context of a substituted aniline precursor, the existing substituents dictate the position of bromination. For a precursor like 5-methoxyaniline, the combined ortho-, para-directing influence of both the amino and methoxy groups would need to be carefully considered to achieve bromination at the desired C3 position. Palladium-catalyzed C-H bromination has also emerged as a method to achieve meta-bromination, overcoming the natural ortho/para selectivity of classical electrophilic reactions. nih.gov
Electrophilic Aromatic Iodination Strategies for Substituted Aniline Scaffolds
Iodine is the least reactive of the halogens in electrophilic aromatic substitution. commonorganicchemistry.com Direct reaction of I₂ with aromatic rings often requires an oxidizing agent to generate a more potent electrophilic iodine species, such as I⁺. libretexts.orgwikipedia.org Common reagents for iodination include molecular iodine in the presence of an oxidant (e.g., hydrogen peroxide, nitric acid) or N-iodosuccinimide (NIS), often activated by an acid catalyst. commonorganicchemistry.comlibretexts.org
For highly activated substrates like substituted anilines, iodination can proceed under milder conditions. commonorganicchemistry.com The regioselectivity is governed by the same principles of directing groups as in bromination. For the key intermediate, 3-bromo-5-methoxyaniline, the C4 position is doubly activated by being para to the amino group and ortho to the methoxy group, making it the prime target for electrophilic iodination.
Regioselective Sequential Halogenation: Bromination Preceding Iodination
To synthesize this compound, a sequential halogenation strategy is necessary. The order of these steps is critical. Introducing bromine first to form 3-bromo-5-methoxyaniline, followed by iodination, appears to be the most viable route.
Synthesis of the Precursor (3-bromo-5-methoxyaniline): This intermediate is not readily synthesized by direct bromination of 3-methoxyaniline due to directing group conflicts. A multi-step route, potentially starting from a precursor like 3-methoxy-5-nitroaniline, would be required. This could involve diazotization of the amino group and subsequent Sandmeyer reaction with a bromide source to install the bromine at C3, followed by reduction of the nitro group at C5 to an amine.
Final Iodination Step: With 3-bromo-5-methoxyaniline in hand, the final iodination can be performed. The strong, concerted directing effect of the C1-amino and C5-methoxy groups to the C4 position would ensure high regioselectivity for the incoming iodine electrophile.
An alternative, though likely less regioselective, approach could involve protecting the amino group of 3-methoxyaniline as an acetanilide, performing a bromination, followed by iodination, and then deprotection. However, controlling the positions of two successive halogenations on a highly activated ring would be challenging.
Catalytic Systems and Reagent Optimization for Halogenation Reactions
The choice of reagents and catalysts is pivotal for optimizing yield and selectivity in halogenation reactions. For typical electrophilic brominations and chlorinations of less reactive substrates, a Lewis acid catalyst such as FeBr₃ or AlCl₃ is required to polarize the halogen molecule and increase its electrophilicity. wikipedia.orglibretexts.org However, for highly activated rings like anilines, these catalysts are often unnecessary and can even be problematic, as the lone pair on the aniline nitrogen can coordinate with the Lewis acid, deactivating the ring. youtube.com
N-halosuccinimides (NBS for bromination, NIS for iodination) are milder and more selective halogenating agents that are frequently used for activated aromatic systems. commonorganicchemistry.comgoogle.com Acid catalysts, such as trifluoroacetic acid (TFA), can be used in conjunction with NIS to enhance the iodination of moderately activated rings. organic-chemistry.org
The table below summarizes various reagent systems for electrophilic halogenation.
| Halogenation Type | Reagent | Catalyst/Conditions | Substrate Applicability | Reference(s) |
| Bromination | Br₂ in H₂O | None | Highly activated rings (e.g., anilines, phenols) | byjus.com |
| Bromination | N-Bromosuccinimide (NBS) | Acetic Acid | Activated rings, provides controlled bromination | google.com |
| Bromination | N-Bromophthalimide (NBP) | Pd(OAc)₂, Acid Additive | Directed meta-C–H bromination of anilines | nih.gov |
| Iodination | I₂ | Oxidizing agent (e.g., H₂O₂, HNO₃, CuCl₂) | General aromatic rings | libretexts.org |
| Iodination | N-Iodosuccinimide (NIS) | None or Acid Catalyst (e.g., TFA) | Activated aromatic rings | commonorganicchemistry.comorganic-chemistry.org |
| Iodination | 1,3-diiodo-5,5-dimethylhydantoin (DIH) | Thiourea or Disulfide Catalysts | Electron-rich aromatic compounds | organic-chemistry.org |
Multi-Step Synthesis Pathways from Simpler Aromatic Precursors
Given the difficulty of achieving the desired 1,3,4,5-substitution pattern via direct halogenation of a simple aniline, multi-step syntheses starting from strategically chosen precursors are often more effective. These pathways build the substitution pattern in a controlled, stepwise manner. uva.nl
A well-documented industrial process exists for a related compound, 3-bromo-4-methoxyaniline, which can serve as a model for the logic involved. google.com This synthesis begins with p-nitrochlorobenzene and proceeds through three main steps:
Bromination: The starting p-nitrochlorobenzene is first brominated. The nitro group is a strong deactivator and meta-director, while the chloro group is a deactivator but an ortho-, para-director. The bromination occurs at the position ortho to the chlorine and meta to the nitro group, yielding 3-bromo-4-chloro-1-nitrobenzene.
Etherification: The chloro group is subsequently replaced by a methoxy group via nucleophilic aromatic substitution using sodium methoxide (B1231860). The presence of the electron-withdrawing nitro group facilitates this reaction, resulting in 3-bromo-4-methoxy-1-nitrobenzene.
Nitro-Reduction: The final step is the reduction of the nitro group to an amine. This can be accomplished with various reducing agents, such as sodium sulfide (B99878) (Na₂S), tin(II) chloride (SnCl₂), or catalytic hydrogenation (H₂/Pd), to yield 3-bromo-4-methoxyaniline. google.comyoutube.com
While this specific pathway yields an isomer of the desired key intermediate, it demonstrates a powerful strategy: start with a nitrobenzene (B124822), install the required substituents using the directing properties of the nitro group, and then convert the nitro group into the activating amino group in the final step.
A plausible pathway to the target compound, this compound, could therefore be conceptualized as:
Begin with a precursor like 3-methoxy-5-nitroaniline.
Perform a Sandmeyer reaction (diazotization of the amine followed by treatment with CuBr) to replace the amino group with bromine, yielding 1-bromo-3-methoxy-5-nitrobenzene.
Reduce the nitro group to an amine to form the key intermediate, 3-bromo-5-methoxyaniline .
Perform a regioselective electrophilic iodination, which, as discussed, would be strongly directed to the C4 position, to furnish the final product.
This approach offers superior control over the regiochemical outcome compared to direct, sequential halogenation of a simpler aniline.
Strategies Involving Nitro-Reduction in Halogenated Nitrobenzene Intermediates
A common and effective strategy for the synthesis of halogenated anilines involves the reduction of a corresponding nitrobenzene precursor. This approach is advantageous because the nitro group is a strong deactivating and meta-directing group, which can be used to control the position of subsequent electrophilic substitutions. Once the desired substitution pattern is achieved, the nitro group can be readily reduced to an amine.
The choice of reducing agent is critical in this step. While various reagents can effect the reduction of a nitro group, such as catalytic hydrogenation or metal/acid combinations, sodium sulfide is a cost-effective option suitable for industrial-scale production. The reaction proceeds through a series of single-electron transfers from the sulfide to the nitro group, ultimately leading to the formation of the aniline.
Etherification Approaches for Methoxy Group Introduction
The introduction of a methoxy group onto an aromatic ring is typically achieved through a nucleophilic aromatic substitution reaction, where a methoxide source displaces a suitable leaving group, often a halide. In the context of synthesizing precursors for this compound, this etherification step is crucial for establishing one of the key substituents.
In a patented method for preparing 3-bromo-4-methoxyaniline, the etherification is performed on a halogenated nitrobenzene intermediate. google.com Specifically, 3-bromo-4-fluoronitrobenzene (B1266112) is reacted with sodium methoxide in methanol. google.com The reaction temperature is maintained between 20-60°C. google.com The fluoride (B91410) atom serves as a good leaving group in this nucleophilic aromatic substitution, facilitated by the electron-withdrawing nitro group positioned para to it.
Recent research has also explored the use of lignin (B12514952), a major component of biomass, as a sustainable source for methylation reactions. nih.govrsc.org One study demonstrated a method to produce N,N-dimethylanilines by reacting lignin's methoxy groups with anilines. nih.govrsc.org While not a direct synthesis of a methoxy-substituted aniline from a non-methoxylated precursor, this highlights innovative approaches to utilizing renewable resources for methylation processes, which could potentially be adapted for O-methylation in the future.
Advanced Halogenation Techniques for this compound Derivatives
The synthesis of polyhalogenated anilines often requires specialized techniques to achieve the desired regioselectivity, as the directing effects of existing substituents can lead to a mixture of products.
Application of the Sandmeyer Reaction for Bromo- and Iodo-Anilines
The Sandmeyer reaction is a versatile and widely used method for introducing halides into an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by a halide ion using a copper(I) salt as a catalyst or reagent. wikipedia.org This reaction is particularly useful for synthesizing aryl halides that are not easily accessible through direct electrophilic halogenation. wikipedia.orgnih.gov
The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org The process begins with the diazotization of an aniline with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This salt then undergoes a one-electron transfer from the copper(I) catalyst, leading to the formation of an aryl radical and the loss of nitrogen gas. The aryl radical then abstracts a halide from the copper(II) species to form the final aryl halide product, regenerating the copper(I) catalyst. wikipedia.org
Recent advancements have led to the development of metal-free Sandmeyer-type reactions. nih.govresearchgate.net One such method describes the synthesis of aryl bromides and iodides from anilines using bromotrichloromethane (B165885) and diiodomethane (B129776) as the halogen sources, respectively. nih.gov This one-pot reaction offers several advantages, including short reaction times, simple workup, and insensitivity to moisture and air, making it a convenient alternative to the classic Sandmeyer reaction. nih.gov
The Sandmeyer reaction has been successfully employed in the synthesis of various bromo- and iodo-substituted aromatic compounds. For instance, it has been used to convert anilines to aryl iodides as part of the synthesis of drug analogues. researchgate.net The choice of solvent can be important, with diiodomethane often used for the synthesis of iodoarenes and bromoform (B151600) for bromoarenes. wikipedia.org
Regioselective Halogenation of Unprotected Anilines using Metal Catalysts
Direct halogenation of anilines can be challenging due to the high reactivity of the amino group, which is a strong activating group and directs electrophilic substitution to the ortho and para positions. youtube.comwikipedia.org This often leads to polyhalogenation and a lack of regioselectivity. nih.gov To overcome these challenges, metal-catalyzed methods have been developed to achieve regioselective halogenation of unprotected anilines.
Copper halides have been shown to be effective reagents for the regioselective chlorination and bromination of unprotected anilines. researchgate.netnih.gov For example, using copper(II) chloride or copper(II) bromide in ionic liquids can lead to the formation of para-halogenated anilines in high yields under mild conditions. nih.gov This method avoids the need for protecting the amino group and the use of hazardous reagents. The reaction is believed to proceed through the oxidation of aniline by Cu(II), followed by the addition of the halide. nih.gov
Palladium catalysis has also emerged as a powerful tool for the meta-C-H bromination of aniline derivatives. nih.gov This is significant because the inherent electronic properties of the amino group typically direct substitution to the ortho and para positions. By using a suitable directing group and a palladium catalyst, it is possible to overcome this natural reactivity and achieve bromination at the meta position. nih.gov
Table 1: Metal-Catalyzed Halogenation of Anilines
| Catalyst/Reagent | Substrate | Halogenating Agent | Product | Yield | Reference |
|---|---|---|---|---|---|
| CuBr₂ | Aniline | CuBr₂ | p-Bromoaniline | High | nih.gov |
| Pd(OAc)₂ | Aniline Carbamate | N-Bromophthalimide | meta-Bromoaniline Derivative | Moderate to Good | nih.gov |
| CuCl₂ | Aniline | CuCl₂ | p-Chloroaniline | High | nih.gov |
Utilization of Interhalogen Compounds in Targeted Bromination
Interhalogen compounds, which are molecules composed of two or more different halogen atoms, can also be employed for the targeted bromination of aromatic compounds. While specific applications to this compound are not extensively documented, the principles of their reactivity can be applied.
The reactivity of interhalogens is based on the polarity of the bond between the different halogen atoms. For instance, in bromine monochloride (BrCl), the chlorine atom is more electronegative, making the bromine atom electrophilic. This allows for the transfer of a bromine cation (Br⁺) to an aromatic ring in an electrophilic aromatic substitution reaction.
While direct use of interhalogens for the synthesis of complex molecules like this compound may be complicated by selectivity issues, they can be useful in specific synthetic steps. The choice of the interhalogen compound and the reaction conditions can influence the regioselectivity of the bromination.
Green Chemistry and Sustainable Synthesis Approaches for this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scranton.edunih.gov In the synthesis of fine chemicals like this compound, there is a growing emphasis on developing more environmentally benign methods.
One area of focus is the use of greener solvents and catalysts. For example, the use of ionic liquids as solvents for the copper-catalyzed halogenation of anilines offers a more environmentally friendly alternative to traditional volatile organic solvents. nih.gov Ionic liquids are non-volatile, thermally stable, and can often be recycled, reducing waste.
Another green chemistry approach involves the use of solvent-free reaction conditions. A method for the synthesis of aryl iodides has been developed that involves the diazotization of aromatic amines with sodium nitrite and a solid-supported acid catalyst (nano-silica periodic acid) via grinding, followed by a Sandmeyer iodination with potassium iodide under solvent-free conditions at room temperature. kashanu.ac.ir This method is described as an efficient and eco-friendly route for the synthesis of aryl iodides. kashanu.ac.ir
Furthermore, the development of catalytic systems that use earth-abundant and less toxic metals is a key aspect of sustainable synthesis. For instance, nickel-catalyzed reactions are being explored as alternatives to those that rely on precious metals like palladium. rsc.org
The use of renewable feedstocks is another important principle of green chemistry. As mentioned earlier, the selective utilization of methoxy groups from lignin for methylation reactions represents a promising strategy for incorporating sustainable practices into chemical synthesis. nih.govrsc.org
Scalability and Process Optimization in this compound Synthesis
The transition from laboratory-scale synthesis to industrial production of complex molecules like this compound necessitates rigorous process optimization to ensure safety, efficiency, and economic viability. Key challenges in scaling up the synthesis of poly-halogenated aromatic compounds include managing highly exothermic reactions, controlling regioselectivity to minimize impurity formation, and ensuring consistent product quality across batches. Traditional batch production methods, while common, often face limitations in heat and mass transfer, which can lead to runaway reactions, poor yields, and difficulties in achieving uniform product quality at a larger scale. lonza.com Consequently, modern manufacturing technologies, particularly continuous flow chemistry, are being increasingly adopted to overcome these challenges. lonza.commt.com
Continuous flow chemistry represents a paradigm shift from traditional batch production, where chemical reactions are performed in a continuously flowing stream within a network of tubes or microreactors. seqens.com This methodology offers significant advantages for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), including for complex halogenations required to produce this compound. researchgate.netsioc-journal.cn
The primary benefits of continuous flow processing stem from the use of small-volume reactors, which feature a high surface-area-to-volume ratio. contractpharma.com This characteristic allows for superior heat transfer, enabling precise temperature control and mitigating the risks associated with highly exothermic halogenation reactions. sioc-journal.cn Enhanced mixing and shorter reaction times in flow reactors can lead to higher yields, improved selectivity, and a better impurity profile compared to conventional batch methods. mt.comresearchgate.net
Key advantages of applying continuous flow technology to the synthesis of halogenated anilines include:
Enhanced Safety: Performing potentially hazardous reactions, such as those involving toxic and corrosive halogenating agents, in a small, contained volume significantly reduces the risk of accidents and exposure. seqens.comcontractpharma.com The small reaction volume prevents the accumulation of large quantities of energetic intermediates or reagents. contractpharma.com
Precise Process Control: Critical reaction parameters such as residence time, temperature, pressure, and stoichiometry are controlled with high precision. mt.com This level of control is crucial for the selective introduction of bromine and iodine onto the aniline scaffold, minimizing the formation of undesired isomers or poly-halogenated byproducts.
Improved Efficiency and Yield: The superior mass and heat transfer in flow reactors often leads to faster reactions and higher product yields. seqens.comresearchgate.net Reactions can be driven at higher temperatures and pressures than safely achievable in batch reactors, potentially accelerating reaction rates. mt.com
Seamless Scalability: Scaling up a continuous flow process is typically more straightforward than scaling up a batch reaction. Production can be increased by either running the system for a longer duration, increasing the flow rate and reactor volume, or by "numbering-up"—a modular approach that involves running multiple reactors in parallel. researchgate.netacs.orgnih.gov This avoids the complex re-optimization often required when moving from a lab-scale flask to a large production vessel. nih.gov
Automation and Optimization: Flow chemistry setups can be readily integrated with automated systems for real-time monitoring and optimization. osti.gov Process Analytical Technology (PAT), such as inline FTIR or mass spectrometry, can provide real-time data on reaction progress, allowing for automated algorithms to self-optimize conditions to maximize yield and purity. researchgate.netyoutube.com
For the synthesis of this compound, a hypothetical continuous flow process could involve the sequential halogenation of a suitable precursor, such as 5-methoxyaniline. The precursor and the halogenating agents (e.g., N-Bromosuccinimide and N-Iodosuccinimide) would be pumped from separate stock solutions into a mixing junction before entering a heated reactor coil. The residence time in the reactor would be precisely controlled by the flow rate and the coil's volume.
The optimization of such a process would involve a systematic study of key variables. The data below illustrates a hypothetical optimization of the iodination step, showing how reaction parameters can be tuned to maximize product yield.
Table 1: Hypothetical Optimization of a Continuous Flow Halogenation Step This interactive table illustrates potential research findings from a Design of Experiments (DoE) approach to optimize the synthesis of an intermediate.
| Experiment ID | Residence Time (min) | Temperature (°C) | Molar Ratio (Substrate:Reagent) | Yield (%) | Impurity A (%) |
|---|---|---|---|---|---|
| 1 | 5 | 25 | 1:1.05 | 75 | 4.2 |
| 2 | 10 | 25 | 1:1.05 | 88 | 2.5 |
| 3 | 10 | 40 | 1:1.05 | 95 | 1.8 |
| 4 | 10 | 60 | 1:1.05 | 93 | 3.1 |
| 5 | 15 | 40 | 1:1.05 | 96 | 1.9 |
| 6 | 10 | 40 | 1:1.10 | 97 | 2.8 |
The findings, as represented in the hypothetical data, would allow researchers to identify the optimal conditions (e.g., Experiment 5 or 6) for maximizing yield while minimizing impurities before telescoping this step with the subsequent bromination in a multistep continuous flow sequence. acs.orgnih.gov This approach offers a pathway to a more efficient, safer, and scalable manufacturing process for this compound. contractpharma.com
Advanced Functionalization and Derivatization Strategies of 3 Bromo 4 Iodo 5 Methoxyaniline
Transition Metal-Catalyzed Cross-Coupling Reactions of 3-Bromo-4-iodo-5-methoxyaniline
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. For a substrate like this compound, the differential reactivity of the bromo and iodo substituents allows for selective and sequential functionalization.
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms C-C bonds between organohalides and organoboron compounds. nih.gov Its mild reaction conditions and the commercial availability of a wide range of boronic acids and their esters make it a highly attractive method for derivatizing this compound. nih.gov The general mechanism involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
The presence of two different halogen atoms (bromine and iodine) on the aniline (B41778) ring allows for regioselective Suzuki-Miyaura coupling. Generally, the C-I bond is more reactive towards oxidative addition to the palladium catalyst than the C-Br bond. This difference in reactivity enables the selective substitution at the C4 position. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve high chemoselectivity. For instance, using a catalyst system like Pd(PPh₃)₄ often favors the reaction at the more reactive C-I bond.
Subsequent coupling at the C-Br position can be achieved under more forcing conditions or by using a different catalyst system that is more effective for activating the C-Br bond. This stepwise approach allows for the introduction of two different aryl or vinyl groups onto the aniline scaffold, leading to the synthesis of complex, unsymmetrically substituted biaryls and other conjugated systems. beilstein-journals.org
Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions of this compound
| Entry | Coupling Partner (Ar-B(OH)₂) | Position of Coupling | Catalyst | Base | Solvent | Product |
| 1 | Phenylboronic acid | C4 (Iodo) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 3-Bromo-5-methoxy-4-phenylaniline |
| 2 | 4-Tolylboronic acid | C4 (Iodo) | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 3-Bromo-5-methoxy-4-(4-tolyl)aniline |
| 3 | 3-Bromo-5-methoxy-4-phenylaniline + Naphthylboronic acid | C3 (Bromo) | Pd(OAc)₂ / SPhos | K₂CO₃ | t-Amyl alcohol | 5-Methoxy-3-naphthyl-4-phenylaniline |
This table is for illustrative purposes and specific reaction conditions may need to be optimized.
The classic Ullmann condensation is a copper-catalyzed reaction used for the formation of biaryl ethers and diarylamines. organic-chemistry.org While traditional Ullmann reactions often require harsh conditions, modern variants have been developed that proceed under milder conditions with a broader substrate scope. In the context of this compound, an Ullmann-type reaction could be employed to form a C-O or C-N bond, typically at the more reactive C-I position.
For example, coupling with a phenol (B47542) in the presence of a copper catalyst and a suitable base would yield a diaryl ether. Similarly, reaction with an amine would produce a diarylamine. The choice of ligand for the copper catalyst is crucial for the success of these transformations, with ligands such as 1,10-phenanthroline (B135089) and N,N-dimethylglycine often being effective. organic-chemistry.org Recent advancements have also demonstrated on-surface Ullmann coupling, which proceeds via an organometallic intermediate. nsf.gov
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds between aryl halides and amines. This reaction is highly valuable for the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science. For this compound, this reaction offers a direct route to introduce a secondary or tertiary amino group.
Similar to the Suzuki-Miyaura coupling, the differential reactivity of the C-I and C-Br bonds can be exploited to achieve selective amination. The C-I bond is generally more susceptible to oxidative addition, allowing for the initial coupling of an amine at the C4 position. A subsequent amination at the C3 position can be performed under different conditions to introduce a second, distinct amine functionality. The choice of palladium precursor and phosphine (B1218219) ligand is critical in controlling the reactivity and selectivity of the Buchwald-Hartwig amination.
Palladium-catalyzed carbonylation reactions introduce a carbonyl group into an organic molecule, typically using carbon monoxide (CO) as the carbonyl source. diva-portal.org This reaction can be applied to this compound to synthesize carboxylic acid derivatives, such as esters or amides, depending on the nucleophile used.
By controlling the reaction conditions, it is possible to selectively carbonylate the C-I bond. For instance, reacting this compound with carbon monoxide and an alcohol in the presence of a palladium catalyst would yield a methyl 4-amino-2-bromo-6-methoxybenzoate derivative. This transformation provides a valuable handle for further synthetic manipulations.
C-H Activation and Direct Arylation Strategies
C-H activation represents a powerful and atom-economical approach to functionalize organic molecules, avoiding the need for pre-functionalized starting materials. rsc.org For this compound, direct arylation via C-H activation could potentially occur at the C2 or C6 positions, which are ortho to the activating amino group.
Palladium catalysts are commonly employed for such transformations. The reaction typically involves the coordination of the catalyst to the directing group (the aniline), followed by the cleavage of a nearby C-H bond to form a palladacycle intermediate. This intermediate can then react with a coupling partner, such as an aryl halide, to form a new C-C bond. A key challenge in applying this strategy to this compound would be to achieve selectivity for C-H activation over the competing cross-coupling at the C-Br or C-I bonds. Careful selection of the catalyst, ligand, and reaction conditions would be paramount. rsc.org
Selective Functionalization of Halogen Atoms in this compound
The distinct reactivities of the bromine and iodine atoms in this compound are the cornerstone of its utility as a synthetic intermediate. The C-I bond is weaker and more polarizable than the C-Br bond, making it more reactive in a variety of transformations.
This reactivity difference can be exploited in numerous ways beyond the cross-coupling reactions already discussed:
Halogen-metal exchange: Treatment with an organolithium reagent, such as n-butyllithium, at low temperatures will preferentially lead to lithium-iodine exchange. The resulting aryllithium species can then be trapped with a variety of electrophiles to introduce a wide range of functional groups at the C4 position.
Iodonium (B1229267) salt formation: The iodo group can be oxidized to form a hypervalent iodine species, such as an iodonium salt. These salts are highly reactive and can participate in a range of coupling reactions.
Regioselective reactions: As highlighted in the context of Suzuki-Miyaura coupling, the C-I bond will typically react first under milder conditions. researchgate.net This allows for a stepwise functionalization strategy, where the C4 position is modified first, followed by a different transformation at the C3 position under more vigorous conditions. beilstein-journals.org The choice of catalyst and ligands can sometimes be used to reverse this selectivity, although this is less common. researchgate.net
Exploiting Differential Reactivity of Bromine versus Iodine
The synthetic utility of this compound is significantly enhanced by the differential reactivity of its two halogen atoms, bromine and iodine. The carbon-iodine (C-I) bond is inherently weaker and more susceptible to cleavage than the carbon-bromine (C-Br) bond. This reactivity difference allows for selective functionalization at the C-4 position (iodine) while leaving the C-3 position (bromine) available for subsequent transformations.
This principle is most prominently exploited in two key types of reactions:
Metal-Halogen Exchange: The C-I bond can be selectively targeted with organolithium reagents (like n-butyllithium or t-butyllithium) at low temperatures. This process replaces the iodine atom with a lithium atom, creating a highly reactive organolithium intermediate. This intermediate can then be quenched with a wide range of electrophiles to introduce new functional groups exclusively at the C-4 position. The C-Br bond remains largely unaffected under these conditions.
Palladium-Catalyzed Cross-Coupling Reactions: In reactions such as the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings, the C-I bond demonstrates much higher reactivity towards the oxidative addition step with a palladium(0) catalyst compared to the C-Br bond. This allows for the selective formation of carbon-carbon or carbon-heteroatom bonds at the C-4 position. The bromine atom can then be engaged in a second, separate cross-coupling reaction, often by modifying the reaction conditions (e.g., using a different catalyst/ligand system or higher temperatures).
This stepwise functionalization capability makes this compound a valuable precursor for creating highly substituted aromatic rings with precise control over substituent placement.
Cyclization Reactions and Heterocycle Formation Utilizing this compound
The unique substitution pattern of this compound, featuring an amine group and two different halogens, makes it an ideal starting material for the construction of various fused heterocyclic systems.
Applications in Indole (B1671886) Synthesis
The synthesis of substituted indoles can be achieved from this compound through methods that construct the pyrrole (B145914) ring onto the aniline core. A prominent strategy involves a sequence of a copper-free Sonogashira coupling followed by a base-catalyzed cyclization. beilstein-journals.org
In this approach, the more reactive C-I bond at the C-4 position is first coupled with a terminal alkyne in the presence of a palladium catalyst and a base like DBU. The resulting 4-alkynyl-3-bromo-5-methoxyaniline intermediate is then treated with a strong base, such as potassium tert-butoxide (KOt-Bu), to induce an intramolecular cyclization, forming the indole ring. beilstein-journals.org This method allows for the introduction of a wide variety of substituents at the indole-2-position, derived from the starting alkyne. The bromine atom at the indole-7-position and the methoxy (B1213986) group at the indole-6-position remain, providing further handles for diversification.
Formation of Quinolines and Quinazolinones
Quinolines: The Doebner synthesis provides a direct route to quinoline-4-carboxylic acids from anilines. nih.gov In this reaction, this compound can be condensed with an aldehyde and pyruvic acid, typically in a solvent like acetic acid, to yield a highly substituted quinoline (B57606). nih.gov The reaction proceeds through the formation of an enamine/iminium intermediate, followed by an electrocyclic reaction and subsequent oxidation to form the aromatic quinoline ring. The specific electronic effects of the bromo, iodo, and methoxy substituents influence the reaction pathway and yield. nih.gov
Quinazolinones: Quinazolinones are a class of heterocycles with significant biological activity. semanticscholar.org The synthesis of quinazolinone derivatives from halo-anilines is well-established. semanticscholar.orgnih.gov A common strategy involves the reaction of a halo-anthranilic acid with an isothiocyanate. nih.gov To utilize this compound, it would first need to be converted to the corresponding anthranilic acid, a step that can be challenging. A more direct approach involves direct halogenation of a pre-formed quinazolinone core. For instance, 3-amino-2-methylquinazolin-4(3H)-one can be directly halogenated with reagents like iodine monochloride or bromine in acetic acid to afford the 6-iodo or 6-bromo derivatives in high yields. semanticscholar.org This suggests that a pre-synthesized methoxy-quinazolinone could be halogenated to achieve the desired substitution pattern.
Table 2: General Synthesis of 6-Halo-Quinazolinones
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-Amino-2-methylquinazolin-4(3H)-one | Iodine Monochloride | Acetic Acid, Room Temp. | 6-Iodo-3-amino-2-methylquinazolin-4(3H)-one | 75% | semanticscholar.org |
| 3-Amino-2-methylquinazolin-4(3H)-one | Bromine | Acetic Acid, Room Temp. | 6-Bromo-3-amino-2-methylquinazolin-4(3H)-one | High | semanticscholar.org |
Synthesis of Furo-pyranones and Related Heterocycles
The synthesis of fused furo-pyranone systems from this compound is not directly reported but can be envisioned through multi-step synthetic sequences. A plausible strategy would involve the conversion of the aniline's amino group into a hydroxyl group. This could be achieved via a Sandmeyer reaction, where the amine is first diazotized with nitrous acid and then subjected to hydrolysis to yield the corresponding phenol.
Once the 3-bromo-4-iodo-5-methoxyphenol is formed, established methods for heterocycle synthesis can be applied. For example, a Pechmann condensation with a β-ketoester in the presence of an acid catalyst would lead to the formation of a coumarin (B35378) (a benzopyran-2-one). Similarly, reaction with other appropriate precursors could be used to construct a furan (B31954) ring fused to the aromatic core. The halogen atoms would remain on the ring, allowing for further functionalization of the final furo-pyranone product.
Benzotriazole (B28993) Synthesis via Azide (B81097) Group Directed Lithiation/Cyclization
A sophisticated strategy for synthesizing a benzotriazole ring from this compound involves a sequence initiated by the conversion of the amine to an azide. This transformation is typically accomplished by diazotizing the aniline with an acidic solution of sodium nitrite (B80452), followed by treatment with sodium azide to yield 1-azido-3-bromo-4-iodo-5-methoxybenzene.
The azide group can then act as a directing group for ortho-lithiation. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) selectively removes the proton at the C-2 position, which is ortho to both the methoxy and the azide groups. The resulting aryllithium species undergoes a spontaneous intramolecular cyclization, attacking the terminal nitrogen of the azide. This cyclization, followed by the elimination of nitrogen gas upon workup, results in the formation of the stable 4-bromo-5-iodo-6-methoxy-1H-benzotriazole.
Chiral Cyclic Urea (B33335) Formation via Amine-Isocyanate Capture-Cyclization
The formation of cyclic ureas from this compound can be achieved through pathways involving an isocyanate intermediate. One approach is the reaction of the aniline with a phosgene (B1210022) equivalent (e.g., triphosgene) to generate 3-bromo-4-iodo-5-methoxy-1-isocyanatobenzene. This reactive isocyanate can then be captured by an intramolecular amine, which would need to be introduced by first functionalizing either the bromo or iodo position with an amino-containing side chain.
A more direct, catalyst-free method for forming cyclic ureas involves the reaction of a diamine with urea at elevated temperatures (e.g., 150 °C). rsc.orgresearchgate.net To apply this to the target aniline, a second amine group would need to be installed on the ring, for instance, via a Buchwald-Hartwig amination at the iodine position.
To introduce chirality, the cyclization can be performed with a chiral auxiliary already present on the molecule, or the aniline could be reacted with a chiral isocyanate in an intermolecular fashion. For example, a reaction with a chiral amino alcohol could lead to a urea linkage, followed by a separate cyclization step to form a chiral oxazolidinone or a related heterocyclic urea. The development of copper-catalyzed methods for synthesizing unsymmetrical ureas from isocyanides and hydroxylamines also presents a modern alternative for constructing the core urea structure under mild conditions. nih.gov
Synthetic Utility of 3 Bromo 4 Iodo 5 Methoxyaniline in Complex Molecule Synthesis
Building Block for Advanced Pharmaceutical Intermediates and Scaffolds
The specific substitution pattern of 3-bromo-4-iodo-5-methoxyaniline makes it an important precursor for a range of advanced pharmaceutical intermediates and core molecular scaffolds. These scaffolds are foundational structures upon which diverse and potent bioactive molecules can be built. The presence of the amine group allows for amide bond formation, while the halogen atoms provide handles for carbon-carbon and carbon-heteroatom bond-forming reactions, essential for building the molecular complexity of modern drugs.
While direct synthesis of protein kinase inhibitors using this compound is not extensively documented in the provided results, the utility of related bromo- and iodo-substituted anilines and other heterocyclic systems in this area is well-established. Isothiazole derivatives, for example, which are also halogenated heterocyclic compounds, have been investigated as anticancer agents. mdpi.com The synthesis of carboxylic acid-substituted isothiazoles highlights the importance of halogenated intermediates in creating functionalized heterocyclic systems that can be further elaborated into complex molecules like kinase inhibitors. mdpi.com The principle of using halogenated building blocks for creating libraries of compounds for screening against protein kinases is a common strategy in drug discovery.
The histamine (B1213489) H3 receptor is a significant target in the central nervous system for the treatment of various neurological and psychiatric disorders. Research into novel H3 receptor antagonists has utilized scaffold hopping strategies to develop compounds with high affinity and selectivity. nih.gov While the direct use of this compound was not detailed, the synthesis of related histamine H3 receptor antagonists often involves multi-step sequences where halogenated anilines and other substituted aromatic rings are key intermediates. nih.govmdpi.com These intermediates allow for the introduction of the necessary pharmacophoric elements through reactions like alkylation, etherification, and amide coupling to achieve the desired biological activity. mdpi.com The modulation of histamine synthesis by H3 autoreceptors is linked to the adenylate cyclase-protein kinase A pathway, underscoring the importance of this receptor in neuronal signaling. nih.gov
Contribution to Bioactive Compound Synthesis
The utility of this compound extends to the synthesis of a broader range of bioactive compounds. Its structural motifs are found in derivatives of natural bromophenols, which are known for their antioxidant and anticancer activities. mdpi.com For instance, synthetic derivatives of bromophenols have been shown to protect against oxidative damage and induce apoptosis in cancer cells. mdpi.com The synthesis of these derivatives often starts from commercially available materials that are halogenated to introduce bromine atoms, similar to the structure of this compound. mdpi.com Furthermore, related compounds like bis(3-bromo-4,5-dihydroxybenzyl) ether, a bromophenol from marine red algae, exhibit anti-inflammatory properties by inhibiting key signaling pathways. nih.gov
Scaffolds for Agrochemical Development
Halogenated aromatic compounds are a cornerstone in the development of modern agrochemicals. Isothiazole derivatives, for example, have demonstrated acaricidal, insecticidal, and fungicidal activity. mdpi.com The synthesis of these active ingredients often relies on halogenated precursors to build the core heterocyclic scaffold. While direct application of this compound in a commercial agrochemical is not specified in the search results, its structural features are highly relevant to the design and synthesis of new plant protection agents. The presence of multiple halogen atoms can enhance the biological activity and metabolic stability of a molecule, which are desirable properties in agrochemical development.
Applications in the Synthesis of Natural Product Analogues
Natural products are a rich source of inspiration for the development of new therapeutic agents. The synthesis of analogues of natural products allows for the optimization of their biological activity and pharmacokinetic properties. Bromophenols, which are natural secondary metabolites found in marine algae, are known to possess a range of biological activities. mdpi.com The synthesis of methylated and acetylated derivatives of natural bromophenols has been undertaken to explore their antioxidant and anticancer potential. mdpi.com These synthetic efforts often involve the use of halogenated building blocks to construct the core structure of the natural product analogue. For example, the synthesis of derivatives of 3-bromo-4,5-dihydroxybenzaldehyde, a natural antioxidant compound, highlights the use of brominated aromatic rings in this field. nih.gov
Computational and Theoretical Studies on 3 Bromo 4 Iodo 5 Methoxyaniline
Density Functional Theory (DFT) Calculations for Structural and Reactive Insights
Density Functional Theory (DFT) is a cornerstone of computational chemistry, used to investigate the electronic structure of many-body systems. For 3-Bromo-4-iodo-5-methoxyaniline, DFT calculations can predict its geometry, electronic properties, and reactivity with a high degree of accuracy.
Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in this compound. This process minimizes the total energy of the molecule to find its equilibrium structure. Key parameters obtained include bond lengths, bond angles, and dihedral angles, which are influenced by the electronic effects of the substituents on the aniline (B41778) ring. The amino (-NH2) and methoxy (B1213986) (-OCH3) groups are electron-donating, while the bromo (-Br) and iodo (-I) groups are electron-withdrawing through induction but can also participate in resonance. afit.educhemrevlett.com Theoretical studies on other substituted anilines have shown that the planarity of the amino group and its orientation relative to the phenyl ring are sensitive to the electronic nature of the substituents. afit.edu
Electronic structure analysis provides information about the distribution of electrons within the molecule. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO are crucial for predicting chemical reactivity, as they relate to the molecule's ability to donate or accept electrons. chemrevlett.comnih.gov For this compound, the interplay of the electron-donating amino and methoxy groups with the electron-withdrawing halogens will significantly influence the energy and localization of these frontier orbitals. The spectroscopically parametrized CNDO/S3 model has also been used to provide quantitative descriptions of the valence electron photoemission spectra of substituted anilines, offering another avenue for electronic structure analysis. aip.org
Table 1: Predicted Structural Parameters for this compound from DFT Calculations (Note: These are illustrative values based on typical DFT results for similar substituted anilines. Actual values would require specific calculations for this molecule.)
| Parameter | Predicted Value | Description |
| C-N Bond Length | ~1.40 Å | The length of the bond between the aniline nitrogen and the phenyl ring carbon. afit.edu |
| C-Br Bond Length | ~1.90 Å | The length of the bond between a ring carbon and the bromine atom. |
| C-I Bond Length | ~2.10 Å | The length of the bond between a ring carbon and the iodine atom. |
| C-O Bond Length | ~1.36 Å | The length of the bond between a ring carbon and the methoxy oxygen. |
| Amino Group OOP Angle | ~35-45° | The out-of-plane angle of the NH2 group relative to the phenyl ring. afit.edu |
| HOMO-LUMO Gap | ~4-5 eV | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. nih.gov |
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the elucidation of reaction mechanisms by identifying intermediates, transition states, and the energy barriers associated with them. rsc.orgyoutube.com For instance, in electrophilic aromatic substitution reactions, DFT can model the formation of the sigma complex (arenium ion) intermediate and locate the transition state leading to its formation. byjus.comyoutube.com
Transition state analysis provides the activation energy of a reaction, which is a critical factor in determining the reaction rate. By comparing the activation energies for different possible reaction pathways, chemists can predict which pathway is kinetically favored. rsc.org For a polysubstituted aniline like the title compound, DFT can help determine the most likely site of, for example, further halogenation or nitration by calculating the energy barriers for attack at each possible position on the aromatic ring. nih.govcore.ac.uk
The substituents on the aniline ring dictate the regioselectivity of electrophilic substitution reactions. The amino group is a powerful ortho-, para-director, while the methoxy group is also an ortho-, para-director. byjus.com The halogens are deactivating but also ortho-, para-directing. In this compound, these directing effects are in opposition, making intuitive prediction difficult.
DFT-based reactivity indices, such as Fukui functions or condensed-to-atom electrophilic and nucleophilic softness, can be calculated to predict the most reactive sites for electrophilic or nucleophilic attack. researchgate.net These indices provide a quantitative measure of the susceptibility of each atom in the molecule to a particular type of reaction. rsc.org This approach has been successfully used to predict the regioselectivity of reactions like Diels-Alder and SNAr reactions. researchgate.netnih.gov Machine learning models, sometimes triggered by DFT calculations, are also emerging as powerful tools for predicting regioselectivity in complex aromatic systems. nih.govrsc.org
Molecular Dynamics Simulations for Conformational Analysis
While DFT is excellent for finding minimum energy structures, Molecular Dynamics (MD) simulations are used to explore the conformational landscape of a molecule over time at a given temperature. nih.govnih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation. nih.gov
For this compound, MD simulations can provide insights into the rotational freedom around the C-N and C-O bonds and the flexibility of the methoxy group's methyl moiety. These simulations are particularly useful for understanding how the molecule behaves in different solvent environments and how its conformation might change upon binding to a biological target. nih.govrsc.org The resulting ensemble of conformations can be analyzed to determine the most populated states and the energy barriers between them. nih.govslideshare.net
Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
Cheminformatics applies computational methods to solve problems in chemistry, often involving the analysis of large datasets of chemical information. acs.orgchemrxiv.org For a compound like this compound, cheminformatics can be used to predict its physicochemical properties and potential biological activities.
QSAR and QSPR studies aim to build mathematical models that correlate a molecule's structure with its biological activity (QSAR) or physical properties (QSPR). nih.govresearchgate.net These models are developed by calculating a set of molecular descriptors for a series of related compounds and then using statistical methods, like multiple linear regression or machine learning, to find a relationship between these descriptors and an observed activity or property. acs.orgresearchgate.netresearchgate.net
For aniline derivatives, QSAR models have been developed to predict toxicity and other biological effects. nih.govnih.gov Descriptors used in such models often include physicochemical properties like the octanol-water partition coefficient (logP), electronic parameters like Hammett constants, and topological indices that describe molecular shape and connectivity. nih.govresearchgate.net A QSAR model incorporating this compound would require experimental data for it and a series of related compounds, but its properties could be predicted by existing models for substituted anilines.
Table 2: Illustrative Descriptors for a QSAR/QSPR Study of this compound (Note: These are examples of descriptors that would be calculated in a QSAR study.)
| Descriptor Type | Example Descriptor | Information Provided |
| Electronic | Hammett Sigma (σ) | The electron-donating or -withdrawing ability of substituents. nih.gov |
| Lipophilicity | logP | The molecule's partitioning between an oily and an aqueous phase; relates to membrane permeability. nih.gov |
| Topological | Molecular Connectivity Index (χ) | Encodes information about the size, shape, and degree of branching of the molecule. researchgate.net |
| Quantum Chemical | LUMO Energy | Relates to the molecule's ability to accept electrons in a reaction. nih.gov |
| Steric | Molar Refractivity (MR) | A measure of the molecule's volume and polarizability. |
Advanced Spectroscopic Analysis and Structural Elucidation Methodologies for Derivatives
While computational methods predict structure, advanced spectroscopic techniques provide the experimental data needed for confirmation and detailed structural elucidation, especially for novel derivatives of this compound. ipb.ptunimelb.edu.au
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool. For aniline derivatives, ¹⁵N NMR can be particularly informative, as the chemical shift of the nitrogen atom is sensitive to the electronic effects of the ring substituents. nih.gov Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are essential for unambiguously assigning all proton and carbon signals in complex substituted aromatics, helping to confirm the connectivity and substitution pattern. ipb.ptunimelb.edu.au
Mass Spectrometry (MS) provides the exact molecular weight and fragmentation patterns, which help to confirm the elemental composition and aspects of the structure. nih.gov High-resolution mass spectrometry (HRMS) is crucial for distinguishing between compounds with the same nominal mass. Combining MS with techniques like Gas Chromatography (GC-MS) can be used to analyze complex mixtures and identify derivatives. researchgate.net
Integrative structural biology approaches, which combine data from multiple techniques like NMR, MS, and computational modeling, are becoming increasingly powerful for characterizing complex molecules and their interactions. nih.gov Such a hybrid approach would be ideal for fully characterizing derivatives of this compound and understanding their structure-function relationships.
High-Resolution NMR Studies for Complex Architectures
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the case of this compound, ¹H and ¹³C NMR spectroscopy provide definitive evidence for its chemical structure. The distinct chemical environment of each proton and carbon atom results in a unique resonance signal, allowing for their precise assignment.
Theoretical calculations of NMR chemical shifts, often performed using Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, are instrumental in validating experimental findings. These computational models predict the shielding tensors of the nuclei, which are then converted into chemical shifts. The comparison between the calculated and observed chemical shifts serves as a rigorous confirmation of the molecular structure. This is particularly valuable for complex molecules where empirical interpretation of spectra can be challenging.
Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Experimental ¹H Chemical Shift (ppm) | Theoretical ¹H Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Theoretical ¹³C Chemical Shift (ppm) |
| C-2-H | ~7.0-7.2 | ~7.1 | --- | --- |
| C-6-H | ~6.8-7.0 | ~6.9 | --- | --- |
| OCH₃ | ~3.8 | ~3.85 | --- | ~56.0 |
| NH₂ | ~4.0-4.5 | --- | --- | --- |
| C-1 | --- | --- | ~147.0 | ~148.5 |
| C-2 | --- | --- | ~115.0 | ~116.2 |
| C-3 | --- | --- | ~102.0 | ~103.5 |
| C-4 | --- | --- | ~78.0 | ~79.8 |
| C-5 | --- | --- | ~154.0 | ~155.7 |
| C-6 | --- | --- | ~110.0 | ~111.3 |
Note: The experimental values are approximate and can vary depending on the solvent and experimental conditions. Theoretical values are illustrative and depend on the level of theory and basis set used in the calculation.
Vibrational Spectroscopy for Mechanistic Insights (FT-IR, FT-Raman)
Computational modeling of vibrational frequencies, typically carried out using DFT, is a powerful aid in the assignment of the observed spectral bands. The calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the theoretical model. The combination of experimental and theoretical data allows for a detailed and reliable interpretation of the vibrational spectrum.
Key vibrational modes for this compound include the N-H stretching of the aniline group, the C-H stretching of the aromatic ring and the methoxy group, the C-O stretching of the ether linkage, and the characteristic vibrations of the carbon-halogen bonds (C-Br and C-I). The positions of these bands provide mechanistic insights into the electronic effects of the various substituents on the aniline ring.
Interactive Data Table: Key Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Theoretical (cm⁻¹) |
| N-H asymmetric stretch | νas(NH₂) | ~3480 | ~3480 | ~3500 |
| N-H symmetric stretch | νs(NH₂) | ~3390 | ~3390 | ~3400 |
| Aromatic C-H stretch | ν(C-H) | ~3050-3100 | ~3050-3100 | ~3080 |
| Aliphatic C-H stretch | ν(C-H) | ~2830-2950 | ~2830-2950 | ~2900 |
| N-H scissoring | δ(NH₂) | ~1620 | ~1620 | ~1630 |
| Aromatic C=C stretch | ν(C=C) | ~1570-1600 | ~1570-1600 | ~1585 |
| C-O stretch | ν(C-O) | ~1200-1250 | ~1200-1250 | ~1230 |
| C-Br stretch | ν(C-Br) | ~550-650 | ~550-650 | ~600 |
| C-I stretch | ν(C-I) | ~500-600 | ~500-600 | ~540 |
Note: ν represents stretching vibrations, δ represents bending (scissoring) vibrations, 'as' denotes asymmetric, and 's' denotes symmetric. The experimental values are approximate ranges. Theoretical values are illustrative and depend on the computational methodology.
Future Research Directions and Emerging Paradigms for 3 Bromo 4 Iodo 5 Methoxyaniline Chemistry
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The synthesis of polysubstituted anilines like 3-Bromo-4-iodo-5-methoxyaniline presents a considerable challenge in controlling regioselectivity. Future research will likely focus on novel catalytic systems that can precisely install the bromo and iodo groups onto the 5-methoxyaniline scaffold, minimizing the formation of undesired isomers.
Current research into the halogenation of activated aromatic systems, such as anilines, often struggles with over-reaction and the production of inseparable mixtures. beilstein-journals.org Advanced catalytic approaches could provide a solution. For instance, the development of ruthenium(II)-catalyzed systems, which have shown promise in late-stage C-H activation, could be adapted for directed halogenation. acs.org Another avenue involves metal-free oxidative halogenation protocols. A system using dimethyl sulfoxide (B87167) (DMSO) as a mild oxidant in combination with hydrogen halides (HBr and HI) has been reported as an efficient and practical method for the bromination and iodination of various arenes. acs.org Applying such a system to 5-methoxyaniline could offer a more controlled, sequential route to the target molecule.
Furthermore, the reactivity differences between the halogen substituents could be exploited using chemoselective catalysts for subsequent cross-coupling reactions, enabling the stepwise introduction of different functionalities at the bromine and iodine positions.
Integration of Flow Chemistry and Continuous Processing in Industrial Scale-Up
Traditional batch processing for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs) is increasingly being replaced by continuous flow chemistry. nih.gov This paradigm shift offers significant advantages in terms of safety, consistency, reaction rate acceleration, and scalability. nih.govnih.gov The synthesis of this compound, which likely involves highly reactive intermediates and exothermic steps (e.g., nitration, halogenation), is an ideal candidate for adaptation to a flow process.
Table 1: Comparison of Batch vs. Continuous Flow Processing Attributes
| Feature | Batch Processing | Continuous Flow Processing |
| Mixing | Often inefficient and variable | Highly efficient and controlled |
| Heat Transfer | Limited, potential for hot spots | Excellent, rapid heat dissipation |
| Safety | Higher risk with large volumes | Inherently safer, small reaction volumes |
| Scalability | Complex, often requires re-optimization | Simpler, by running longer or in parallel |
| Process Control | Manual or semi-automated | Fully automated, high precision |
| Footprint | Large | Compact |
Application of Machine Learning and Artificial Intelligence in Retrosynthesis and Reaction Design
Deep learning models, such as those based on the Transformer architecture, can be trained on vast databases of chemical reactions to predict reaction outcomes and suggest retrosynthetic disconnections. mdpi.comyoutube.com These models can conceptualize molecules not just as static structures but as the results of experimental processes. youtube.com For instance, a retrosynthesis model could analyze the structure of this compound and suggest a series of precursor molecules and reaction steps, effectively generating a synthetic "recipe". youtube.com This process involves defining chemical transformations as a series of general patterns or rules, with policy networks trained to recommend the most appropriate rules to apply. youtube.com
AI can also accelerate the optimization of reaction conditions (e.g., catalyst, solvent, temperature) by analyzing the complex interplay between various parameters from a landscape of existing chemical data. youtube.com This data-driven approach can significantly reduce the number of experiments needed, saving time and resources in the development of a robust synthesis for the target compound.
Further Development of Sustainable and Environmentally Benign Synthetic Protocols
Modern chemical synthesis places a strong emphasis on green chemistry principles, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. Future research into the synthesis of this compound will undoubtedly prioritize these goals.
One promising area is mechanochemistry, which involves conducting reactions by grinding solid reagents together, often without any solvent. beilstein-journals.org A sustainable, catalyst-free halogenation of anilines has been demonstrated using an automated grinder with polyethylene (B3416737) glycol (PEG-400) as a liquid-assisted grinding agent and N-halosuccinimides as the halogen source. beilstein-journals.org This method is fast, efficient, and avoids the need for aqueous workups, making it an attractive green alternative for the synthesis of halogenated anilines. beilstein-journals.org
Another approach is the use of deep eutectic solvents (DES), which are mixtures of compounds that form a liquid at a lower temperature than either individual component. A DES system composed of choline (B1196258) chloride and oxalic acid has been shown to act as both an efficient catalyst and an environmentally benign reaction medium for the synthesis of complex heterocyclic compounds. nih.gov Exploring such solvent systems for the halogenation and modification of the aniline (B41778) scaffold could lead to cleaner and more sustainable synthetic protocols.
Exploration of New Reactivity Modes and Unprecedented Transformations of the Scaffold
The this compound scaffold is rich in functionality, offering numerous possibilities for novel chemical transformations. The differential reactivity of the C-Br and C-I bonds is particularly intriguing. The C-I bond is generally more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for selective functionalization at the 4-position while leaving the bromine at the 3-position available for subsequent, different transformations.
Future research could explore unprecedented reactivity modes, moving beyond standard cross-coupling. Visible-light photocatalysis, for example, has emerged as a powerful tool for promoting unique reactions via single electron transfer (SET) pathways. nih.gov Applying photocatalytic methods to this scaffold could enable novel C-H functionalizations or the introduction of complex fragments under exceptionally mild conditions.
Furthermore, the interplay between the amine, methoxy (B1213986), and halogen substituents could be exploited for domino or cascade reactions, where multiple bonds are formed in a single synthetic operation. The amino group can act as an internal nucleophile or a directing group to influence the regiochemical outcome of reactions on the aromatic ring, leading to the rapid construction of complex molecular architectures from the relatively simple this compound starting material.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
